8-Methylbenzo(k)fluoranthene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95741-54-1 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
8-methylbenzo[k]fluoranthene |
InChI |
InChI=1S/C21H14/c1-13-5-2-8-15-11-19-16-9-3-6-14-7-4-10-17(21(14)16)20(19)12-18(13)15/h2-12H,1H3 |
InChI Key |
KDFFIQCPHBYBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=CC=C1 |
Origin of Product |
United States |
Environmental Occurrence and Formation Pathways of 8 Methylbenzo K Fluoranthene
Anthropogenic and Natural Origins of Benzo(k)fluoranthene and Alkylated PAHs
Polycyclic aromatic hydrocarbons (PAHs), including Benzo(k)fluoranthene and its alkylated derivatives, are organic compounds composed of multiple fused aromatic rings. tpsgc-pwgsc.gc.ca Their presence in the environment is attributable to both natural processes and human activities. canada.cafloridadep.gov Anthropogenic sources are considered the major contributors to PAH releases in the environment. canada.canih.gov Natural sources include forest fires, volcanic eruptions, and the natural formation of fossil fuels like coal and oil. canada.cafloridadep.govacs.org Human-caused, or anthropogenic, sources are numerous and largely related to combustion. These include emissions from industrial processes such as aluminum production, coal gasification, and iron and steel foundries, as well as vehicle exhaust, residential heating, and the incineration of waste. tpsgc-pwgsc.gc.canih.govnih.govmdpi.com
| Source Category | Specific Examples |
| Natural Sources | Forest fires, Volcanic eruptions, Natural petroleum seeps, Diagenesis (transformation of organic matter into fossil fuels) |
| Anthropogenic (Combustion) | Vehicle emissions (gasoline and diesel), Residential wood and coal burning, Power generation (coal and oil), Waste incineration, Biomass burning (agricultural and forest management) |
| Anthropogenic (Industrial) | Coal coking, Asphalt production, Aluminum smelting, Iron and steel manufacturing, Wood preservation (creosote), Petroleum refining |
This table provides a summary of the primary natural and anthropogenic sources of PAHs like Benzo(k)fluoranthene.
The primary formation pathway for Benzo(k)fluoranthene and other PAHs is the incomplete combustion or pyrolysis (thermal decomposition in the absence of oxygen) of organic materials. acs.orgnih.govresearchgate.net These processes generate smaller, unstable hydrocarbon radicals that combine to form larger, more stable aromatic structures. nih.gov The specific nature and quantity of PAHs formed depend on several factors, including the type of fuel, the temperature of combustion, and the amount of available oxygen. canada.ca
The formation mechanism is complex, but a well-known pathway is the "H-abstraction-C2H2-addition" (HACA) model, often referred to as the HACA mechanism. rsc.org This process involves the removal of a hydrogen atom from an existing aromatic ring, followed by the addition of acetylene (B1199291) (C2H2), leading to the growth of the PAH molecule. rsc.org However, research indicates that other small organic compounds, such as vinyl radicals (C2H3) and vinylacetylene (C4H4), also contribute significantly to PAH growth, particularly at lower temperatures. rsc.orgrsc.org In general, oxygen-limited conditions promote the formation of PAHs, as a sufficient oxygen supply would lead to more complete combustion, producing carbon dioxide and water instead. researchgate.net
Benzo(k)fluoranthene and other PAHs are natural constituents of fossil fuels such as petroleum and coal, as well as their derivatives like tar, bitumen, and asphalt. tpsgc-pwgsc.gc.canih.gov Consequently, the combustion of these fuels for energy and transportation is a major source of environmental PAH emissions. nih.govkne-publishing.com Emissions from coal-fired power plants, residential heating with coal and wood, and vehicle engines all release complex mixtures of PAHs into the atmosphere. tpsgc-pwgsc.gc.canih.govmdpi.com For instance, studies have detected Benzo(k)fluoranthene in the smoke from burning coal briquettes and wood fuel. witpress.com The presence of specific PAHs like Benzo(k)fluoranthene in vehicular emissions is linked to the combustion of gasoline and diesel. kne-publishing.com
Environmental Distribution and Inter-Compartmental Transport
As persistent organic pollutants (POPs), PAHs like 8-Methylbenzo(k)fluoranthene are resistant to degradation and can remain in the environment for extended periods. pjoes.com Their physical and chemical properties, particularly their low water solubility and high affinity for organic matter, govern their movement and distribution across different environmental compartments, including the atmosphere, water, soil, and sediment. pjoes.comhelcom.fi
In the atmosphere, PAHs exist in both the gaseous phase and adsorbed onto particulate matter. nih.govpjoes.comnih.gov The distribution between these two phases, known as gas-particle partitioning, is highly dependent on the PAH's molecular weight and the ambient temperature. pjoes.comklacp.ac.cn Lighter, lower molecular weight PAHs are found predominantly in the gas phase, while heavier, higher molecular weight compounds like Benzo(k)fluoranthene (a five-ring PAH) are almost exclusively associated with airborne particles. nih.govklacp.ac.cnherts.ac.uk
Once in the atmosphere, these particles can be transported over long distances. witpress.com The atmospheric lifetime of particle-bound Benzo(k)fluoranthene is influenced by chemical reactions with atmospheric oxidants. For example, reactions with nitrate (B79036) radicals (NO3) during the nighttime can lead to its degradation, with an estimated atmospheric lifetime of approximately 3.9 hours under typical conditions. nih.gov
PAHs enter aquatic ecosystems through various pathways, including atmospheric deposition, surface runoff from contaminated land, and direct discharges from industrial or municipal sources. helcom.fimdpi.com Due to their hydrophobic nature and low solubility in water, PAHs readily adsorb to suspended particles in the water column. tpsgc-pwgsc.gc.cahelcom.fi These particles eventually settle, leading to the accumulation of PAHs in bottom sediments. helcom.fi
Sediments, therefore, act as a significant reservoir for PAHs in the aquatic environment. helcom.fimdpi.com Studies of river and lake sediments have confirmed the presence of Benzo(k)fluoranthene, among other PAHs. mdpi.commdpi.com The compounds can become trapped in anaerobic (oxygen-depleted) sediments, where they are particularly persistent. helcom.fi From the sediment, these compounds can be reintroduced to the water column through resuspension or can be taken up by bottom-dwelling organisms. Sediment porewater, the water occupying the space between sediment particles, is considered an important route of exposure for these organisms. mdpi.com
| Environmental Compartment | Typical Concentration Range of Benzo(k)fluoranthene |
| Urban Air (particulate phase) | Can range from <1 to over 10 ng/m³ |
| River/Lake Sediments | Highly variable, from <10 to >1000 µg/kg dry weight |
| Contaminated Soils | Can exceed several mg/kg in industrial or creosote-treated sites |
This table presents typical concentration ranges for the parent compound Benzo(k)fluoranthene in various environmental media, which can vary widely based on proximity to sources.
Soil contamination with this compound and its parent compound occurs primarily through the atmospheric deposition of contaminated particulate matter and from direct industrial sources. tpsgc-pwgsc.gc.ca Similar to their behavior in aquatic systems, PAHs in soil exhibit strong sorption to the solid phase, particularly to soil organic matter (SOM). tpsgc-pwgsc.gc.caresearchgate.net This strong binding reduces the mobility of PAHs in the soil, limiting their potential to leach into groundwater. tpsgc-pwgsc.gc.ca
The process of sorption is complex and can involve both absorption into the organic matter matrix and adsorption onto surfaces, including those of black carbon (soot) particles in the soil. au.dk This sequestration can lead to a phenomenon known as "ageing," where the PAHs become progressively less available for extraction or biological uptake over time as they diffuse into micropores within the soil structure. au.dk The strong sorption of high molecular weight PAHs like Benzo(k)fluoranthene to soil particles is a key factor controlling their fate and persistence in the terrestrial environment. researchgate.netnih.gov
Chemical Pathways Governing Polycyclic Aromatic Hydrocarbon Growth and Methylation
The formation of polycyclic aromatic hydrocarbons (PAHs), including their methylated derivatives like this compound, is a complex process rooted in the pyrolysis and incomplete combustion of organic materials. frontiersin.orgnih.gov These chemical transformations, occurring at high temperatures, involve a series of intricate reaction pathways that lead to the growth of aromatic systems from smaller precursors. The presence of methyl groups on the PAH core structure is a result of specific reactions that occur during these high-temperature, or pyrogenic, processes. mdpi.comnih.gov
The growth of PAHs from simple aromatic rings into more complex, multi-ring structures is largely governed by sequential addition mechanisms. acs.org These pathways describe how smaller molecules are incrementally added to a growing aromatic radical, leading to the formation of new rings.
One of the most widely recognized pathways is the Hydrogen Abstraction-C₂H₂ Addition (HACA) mechanism. acs.orgencyclopedia.pub This two-step process begins with the abstraction of a hydrogen atom from an aromatic molecule, creating a reactive aryl radical. encyclopedia.pub Subsequently, an acetylene (C₂H₂) molecule adds to this radical site. osti.govacs.org A series of cyclization and dehydrogenation reactions then leads to the formation of a new, stable aromatic ring. bohrium.comacs.org While fundamental, the HACA mechanism alone is sometimes insufficient to explain the rapid growth rates and concentrations of PAHs observed in combustion systems. rsc.orgresearchgate.net
To account for this, other similar pathways have been proposed. The Hydrogen Abstraction-Vinylacetylene Addition (HAVA) mechanism involves the addition of vinylacetylene, which is also prevalent in combustion flames. mdpi.com The presence of both double and triple bonds in vinylacetylene allows for its addition to a PAH radical, followed by cyclization, offering a viable growth route under a wide range of temperatures and pressures. mdpi.com Other small molecules and radicals can also contribute to PAH growth through sequential additions, including:
C₄H₄ Addition: This pathway can effectively lead to PAH formation. rsc.org
C₂H₃ Addition: The addition of the vinyl radical is considered a critical complementary pathway to HACA. rsc.org
Phenyl Addition/Cyclization (PAC): This mechanism can promote the growth of both molecular mass and the number of rings without being limited to specific reactive sites. rsc.org
These sequential addition mechanisms, often occurring in concert, build the complex carbon skeleton of high-molecular-weight PAHs. acs.org The specific structure of the final PAH, such as benzo(k)fluoranthene, is determined by the sequence of additions and the subsequent cyclization steps.
| Mechanism | Abbreviation | Key Reactant Added | Description |
| Hydrogen Abstraction-C₂H₂ Addition | HACA | Acetylene (C₂H₂) | An aryl radical is formed via H-abstraction, followed by the addition of acetylene and subsequent ring closure. acs.orgencyclopedia.pub |
| Hydrogen Abstraction-Vinylacetylene Addition | HAVA | Vinylacetylene (C₄H₄) | A PAH radical reacts with vinylacetylene, leading to cyclization and the formation of a new ring. mdpi.com |
| Phenyl Addition/Cyclization | PAC | Phenyl Radical (C₆H₅) | Promotes significant growth in mass and ring number through the addition of a phenyl group. rsc.org |
While sequential addition mechanisms describe the "how" of PAH growth, the stability and reactivity of the intermediate species are critical. Resonantly stabilized free radicals (RSFRs) are key players in these formation processes. uhmreactiondynamics.org Due to the delocalization of their unpaired electron across the molecular structure, these radicals are more stable than simple radicals, allowing them to accumulate in higher concentrations in high-temperature environments like flames. uhmreactiondynamics.orgnih.gov This enhanced stability and concentration make their reactions, particularly radical-radical reactions, significant pathways for rapid hydrocarbon growth. nih.gov
Important resonantly stabilized radicals in PAH formation include:
Propargyl (C₃H₃) uhmreactiondynamics.org
Cyclopentadienyl (C₅H₅) rsc.org
Benzyl (B1604629) (C₇H₇) rsc.orgrsc.org
Indenyl (C₉H₇) rsc.orgdntb.gov.ua
Fulvenallenyl (C₇H₅) nih.gov
The combination of these radicals can lead to the formation of larger aromatic structures. For instance, the reaction between benzyl and indenyl radicals has been identified as a pathway for the formation of four-ring aromatics like pyrene (B120774) and fluoranthene (B47539). rsc.orgdntb.gov.ua Similarly, the self-recombination of benzyl radicals can form phenanthrene (B1679779) and anthracene. rsc.org These radical-molecule and radical-radical reactions provide efficient routes to building complex PAH cores that can then be further modified. acs.orgnih.gov Aromatic radical reactions, such as the addition of a phenyl radical to another aromatic molecule followed by cyclization, represent a "reactive coagulation" pathway that efficiently forms large PAHs. acs.org
| Radical Species | Chemical Formula | Role in PAH Formation |
| Propargyl | C₃H₃ | A key building block for the first aromatic rings. uhmreactiondynamics.org |
| Cyclopentadienyl | C₅H₅ | Self-combination can lead to the formation of naphthalene. researchgate.net |
| Benzyl | C₇H₇ | Recombination reactions form three- and four-ring PAHs like phenanthrene and fluoranthene. rsc.orgrsc.org |
| Indenyl | C₉H₇ | Combination with benzyl radicals is a key pathway to pyrene and fluoranthene. rsc.orgdntb.gov.ua |
The formation of this compound and other methylated PAHs occurs during pyrogenic processes, where methyl groups are added to the growing or pre-existing PAH structure. mdpi.comnih.gov The primary mechanism responsible for this is known as Methyl Addition/Cyclization (MAC) . mdpi.comnih.gov
In combustion environments, the methyl radical (CH₃) is often the most abundant alkyl radical. encyclopedia.pubmdpi.com The MAC mechanism is initiated by the addition of a methyl radical to a PAH, typically after a hydrogen atom has been abstracted to create a reactive site. nih.gov This is followed by dehydrogenation and cyclization, which can expand the PAH structure. nih.gov This process can induce the sequential growth of hexagonal networks from various sites on a PAH molecule. nih.gov
The pyrolysis of organic matter containing methyl-rich precursors, such as toluene, enhances the formation of methyl-substituted products. nih.gov Experimental studies have shown that in the presence of an abundant source of methyl radicals, mass spectra of pyrolysis products show sequences of peaks with an interval of 14 mass units, corresponding to the net result of hydrogen abstraction (-1 amu) followed by methyl addition (+15 amu). nih.gov This provides direct evidence for the role of methyl radicals in the growth and substitution of PAHs, leading to the formation of compounds like this compound. nih.gov The sources for these pyrogenic methylated PAHs are the same as for their parent compounds: the incomplete combustion of fossil fuels, wood, and other organic materials. mdpi.comnih.gov
Synthetic Methodologies for 8 Methylbenzo K Fluoranthene and Chemical Analogues
Targeted Organic Synthesis Routes and Reaction Conditions
The synthesis of the benzo[k]fluoranthene (B33198) skeleton and its derivatives can be achieved through several strategic pathways. While the specific synthesis of 8-methylbenzo(k)fluoranthene was reported by Buu-Hoï and Lavit, the broader class of benzo[k]fluoranthenes is accessible through various modern organic chemistry techniques. rsc.orgrsc.org One potential route to this compound involves the direct methylation of the parent benzo[k]fluoranthene molecule at the 8-position. nih.gov
More general and versatile methods for constructing the core structure include:
Diels-Alder Reactions: A robust strategy involves the Diels-Alder reaction between a substituted 1,3-diarylbenzo[c]furan and a dienophile like acenaphthylene (B141429). This cycloaddition is typically conducted at high temperatures in a solvent such as xylene. The initial adduct undergoes subsequent acid-mediated (e.g., p-toluenesulfonic acid) cleavage and dehydration to yield the final aromatic benzo[k]fluoranthene structure. researchgate.net This method is highly adaptable for creating various substituted derivatives.
Palladium-Catalyzed Cross-Coupling Cascades: Modern synthetic approaches utilize transition-metal catalysis. One such method is a palladium-catalyzed cascade reaction that begins with a Suzuki-Miyaura cross-coupling between a 1,8-dihalonaphthalene and a heteroarylboronic acid or ester. This is followed by an intramolecular C–H arylation under the same reaction conditions to form the fused ring system. beilstein-journals.orgnih.govbeilstein-journals.org This strategy is efficient for producing acenaphthylene-fused heteroarenes and can be adapted for all-carbon systems like benzo[k]fluoranthenes. beilstein-journals.orgnih.gov
Rhodium-Catalyzed Cycloadditions: Rhodium(I)-catalyzed [2+2+2] cycloaddition reactions involving 1,8-dialkynylnaphthalenes represent another advanced method for accessing the fluoranthene (B47539) core. beilstein-journals.org A stereocontrolled synthesis of benzo[k]fluoranthenes has been reported using a Rh(III) catalyst, which mediates an unexpected E/Z isomerization. nih.gov
Below is a table summarizing various synthetic strategies for the benzo[k]fluoranthene skeleton.
| Synthetic Strategy | Key Reaction Type | Typical Reagents & Catalysts | General Conditions |
|---|---|---|---|
| Classical Annulation | Condensation/Cyclization | Acenaphthenequinone, o-phenylenediacetonitrile, KOH, Phosphoric Acid | Multi-step, high temperatures |
| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Substituted benzo[c]furans, acenaphthylene, p-toluenesulfonic acid (PTSA) | Reflux in xylenes (B1142099) followed by acid-catalyzed dehydration |
| Palladium-Catalyzed Cascade | Suzuki-Miyaura Coupling / C-H Arylation | 1,8-dihalonaphthalenes, arylboronic acids, Pd catalyst (e.g., Pd(dppf)Cl₂) | Single-pot reaction with base and solvent |
| Rhodium-Catalyzed Synthesis | [2+2+2] Cycloaddition / Isomerization | Alkynes, Rh(III) or Ir(III) catalysts | Catalytic cycle, sensitive to electronic effects of substituents |
Precursor Chemistry and Stereochemical Considerations in Synthesis
The selection of appropriate precursors is fundamental to the successful synthesis of this compound and its analogues. The choice of starting materials dictates the feasibility of the reaction pathway and the substitution pattern of the final product.
For classical multi-step syntheses of the parent benzo[k]fluoranthene, the synthesis often commences with acenaphthene, which is oxidized to acenaphthenequinone. epa.gov This quinone then serves as a key building block for constructing the rest of the fused ring system. epa.gov For a Diels-Alder approach, the essential precursors are acenaphthylene and appropriately substituted 1,3-diarylbenzo[c]furans, which act as the diene. researchgate.net Modern catalytic methods, such as the Suzuki-Miyaura cascade, rely on precursors like 1,8-dihalonaphthalenes and corresponding arylboronic acids or esters. nih.gov If direct methylation is employed, the primary precursor is simply benzo[k]fluoranthene itself. nih.gov
Stereochemistry becomes a critical consideration in certain advanced synthetic routes. A rhodium(III)-catalyzed synthesis of benzo[k]fluoranthenes has been shown to exhibit controllable stereochemistry. nih.gov In this process, an unexpected E/Z isomerization is mediated by rhodacyclopentadiene intermediates. The study found that this isomerization is highly sensitive to the electronic effects of substituents on the aryl groups. nih.gov This implies that for the synthesis of this compound, the electron-donating nature of the methyl group could play a significant role in directing the stereochemical outcome of the reaction, potentially favoring one isomer over another. This level of control is crucial for producing stereochemically pure compounds. nih.gov
The following table outlines the key precursors for different synthetic methodologies.
| Synthetic Strategy | Primary Precursors |
|---|---|
| Classical Annulation | Acenaphthene |
| Diels-Alder Cycloaddition | Acenaphthylene, 1,3-diarylbenzo[c]furans |
| Palladium-Catalyzed Cascade | 1,8-dihalonaphthalenes, arylboronic acids/esters |
| Direct Methylation | Benzo[k]fluoranthene |
Advanced Separation and Purification Strategies for Novel Compounds
Following synthesis, the isolation and purification of the target compound from a complex mixture of reactants, byproducts, and isomers is a critical challenge. For PAHs, which often have similar physicochemical properties, advanced separation techniques are required to achieve high purity.
Traditional methods for purifying benzo[k]fluoranthene include recrystallization from solvents like benzene/ethanol and column chromatography on silica (B1680970) gel. epa.gov However, for achieving the high purity (>99%) required for analytical standards, more sophisticated strategies are necessary.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating PAHs. The major difficulty in the HPLC analysis of PAHs stems from their structural similarity, especially among isomers. separationmethods.com To overcome this, specialized columns have been developed that utilize proprietary bonding schemes to enable shape recognition, allowing for the effective resolution of isomeric compounds that standard columns cannot separate. separationmethods.com
Gas Chromatography x Gas Chromatography (GCxGC): For highly complex PAH mixtures, two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (ToF-MS) offers superior resolving power. nih.gov This technique enhances separation by using two columns with different stationary phases (orthogonality). For instance, a liquid crystalline stationary phase column can be used in the first dimension, which separates isomers based on their molecular shape. nih.gov This approach not only provides higher resolution but can also significantly shorten analysis times compared to one-dimensional GC/MS. nih.gov
Supramolecular Separation: A novel and highly selective strategy involves the use of coordination cages. These self-assembled structures can be designed to selectively encapsulate specific PAH guests from a mixture. acs.org For example, an Fe(II)4L4 tetrahedral cage has been shown to selectively encapsulate coronene (B32277) from a mixture of eight different PAHs by transferring it between immiscible liquid phases. acs.org This type of host-guest chemistry offers a pathway to isolate specific compounds with very high selectivity, which is difficult to achieve with traditional chromatographic methods.
A comparison of these purification strategies is presented in the table below.
| Technique | Separation Principle | Application for PAHs |
|---|---|---|
| Recrystallization / Column Chromatography | Differential solubility and polarity | Basic purification and removal of major impurities |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between phases; shape recognition on specialized columns | High-resolution separation of isomers |
| Two-Dimensional Gas Chromatography (GCxGC) | Separation by volatility and polarity/shape on two orthogonal columns | Ultra-high resolution for complex mixtures of PAH congeners |
| Supramolecular Encapsulation | Selective host-guest binding based on size, shape, and electronics | Highly specific isolation of a single PAH from a complex mixture |
Biotransformation and Environmental Fate of 8 Methylbenzo K Fluoranthene
Microbial Degradation and Bioremediation Studies of Benzo(k)fluoranthene Derivatives
Microbial degradation is a primary mechanism for the removal of PAHs from the environment. frontiersin.org Various bacteria and fungi have demonstrated the ability to break down these complex molecules.
Bacterial Metabolism Pathways and Enzyme Systems (e.g., Sphingobium species)
The aerobic bacterial degradation of PAHs typically begins with the action of dioxygenase enzymes. frontiersin.org This enzymatic system introduces two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. frontiersin.org This intermediate is then rearomatized to a diol by a dehydrogenase enzyme. frontiersin.org Subsequently, ring-cleaving dioxygenases break the aromatic ring through either an ortho- or meta-cleavage pathway, leading to the formation of catechols, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. frontiersin.org
One of the most studied organisms in the context of benzo(k)fluoranthene degradation is Sphingobium sp. strain KK22. walshmedicalmedia.com Research has shown that this soil bacterium initiates the breakdown of benzo(k)fluoranthene by attacking the 8,9-carbon positions of the molecule. walshmedicalmedia.com This initial oxidation is analogous to the 7,8-carbon position attack observed in the degradation of fluoranthene (B47539) by other bacterial species. walshmedicalmedia.com The degradation of high molecular weight PAHs like benzo(k)fluoranthene is often slower compared to their lower molecular weight counterparts. amazonaws.com
Identification and Characterization of Biotransformation Products
The biotransformation of benzo(k)fluoranthene by Sphingobium sp. strain KK22 results in a series of smaller, more polar molecules. nih.govnih.gov Through ortho-cleavage of the initial metabolite, 8,9-dihydroxy-benzo[k]fluoranthene, the bacterium produces compounds such as 8-carboxyfluoranthenyl-9-propenic acid and 9-hydroxy-fluoranthene-8-carboxylic acid. nih.govnih.gov Further degradation through meta-cleavage leads to the formation of 3-(2-formylacenaphthylen-1-yl)-2-hydroxy-prop-2-enoic acid. nih.govnih.gov
The metabolic pathway continues, breaking down the larger molecule into four, three, and two-aromatic ring products. nih.govnih.gov Key downstream metabolites that have been identified include 2-formylacenaphthylene-1-carboxylic acid, 1,8-naphthalic anhydride, and 1-naphthoic acid. nih.govnih.gov The identification of these products provides evidence of a common degradation pathway for benzo(k)fluoranthene, fluoranthene, and acenaphthylene (B141429) by this bacterial strain. nih.govnih.gov
Table 1: Biotransformation Products of Benzo(k)fluoranthene by Sphingobium sp. strain KK22
| Precursor Compound | Transformation Step | Resulting Product |
|---|---|---|
| Benzo(k)fluoranthene | Initial Dioxygenation | 8,9-dihydroxy-benzo[k]fluoranthene |
| 8,9-dihydroxy-benzo[k]fluoranthene | Ortho-cleavage | 8-carboxyfluoranthenyl-9-propenic acid |
| 8,9-dihydroxy-benzo[k]fluoranthene | Ortho-cleavage | 9-hydroxy-fluoranthene-8-carboxylic acid |
| 9-hydroxy-fluoranthene-8-carboxylic acid | Meta-cleavage | 3-(2-formylacenaphthylen-1-yl)-2-hydroxy-prop-2-enoic acid |
| Downstream Metabolism | Ring Fission | 2-formylacenaphthylene-1-carboxylic acid |
| Downstream Metabolism | Ring Fission | 1,8-naphthalic anhydride |
| Downstream Metabolism | Ring Fission | 1-naphthoic acid |
Abiotic Environmental Transformation Processes
In addition to microbial activity, abiotic factors contribute to the transformation of PAHs in the environment.
Photolytic Degradation Pathways under Ultraviolet Irradiation
PAHs can be degraded by direct or sensitized photochemical reactions, as most can absorb surface solar radiation. acs.org The efficiency of this process, however, can be low. Studies on benzo(k)fluoranthene have shown that it does not undergo photooxidation in organic solvents when exposed to fluorescent light or indoor sunlight. nih.gov The quantum yields for the photodegradation of various PAHs in pure water can vary significantly, and for high molecular weight PAHs, the rates can be very slow. acs.org The presence of other substances in the environment, such as dissolved organic matter, can also influence the rate of photodegradation. acs.org
Atmospheric Reactions with Oxidative Species
Once in the atmosphere, PAHs can react with various oxidative species, leading to their transformation into potentially more toxic compounds. nih.gov Benzo(k)fluoranthene is known to be incompatible with strong oxidizing agents such as ozone, peroxides, and nitrogen oxides. nih.govnj.gov
Heterogeneous reactions of particulate benzo(k)fluoranthene with nitrate (B79036) radicals (NO₃) have been studied. nih.gov These reactions lead to the formation of mono-, di-, and tri-nitro-products, as well as products containing both nitro and ketone groups. nih.gov The atmospheric lifetime of particulate benzo(k)fluoranthene in the presence of a typical concentration of NO₃ radicals during the night is estimated to be approximately 3.9 hours. nih.gov Reactions with other atmospheric oxidants, such as hydroxyl radicals (•OH), are also a significant degradation pathway for PAHs in the gas phase, leading to the formation of various oxygenated products like phenols, dialdehydes, and ketones. nih.gov
Table 2: Atmospheric Transformation of Benzo(k)fluoranthene
| Reactant | Products | Estimated Atmospheric Lifetime |
|---|---|---|
| Nitrate Radicals (NO₃) | Mono-, di-, and tri-nitro-benzo(k)fluoranthene; Nitro-keto-benzo(k)fluoranthene | ~3.9 hours (nighttime) |
| Ozone (O₃) | Oxidation products | Not specified |
| Hydroxyl Radicals (•OH) | Benzo(k)fluoranthenols, dialdehydes, ketones, epoxides (inferred from similar PAHs) | Not specified for B(k)F, but 5.92 hours for Benzo[a]anthracene |
Environmental Bioavailability and Mobility Dynamics
The environmental fate of 8-methylbenzo(k)fluoranthene is heavily influenced by its physical and chemical properties, which dictate its movement and availability to organisms. As a high molecular weight PAH, benzo(k)fluoranthene has very low water solubility and volatility. tpsgc-pwgsc.gc.ca Consequently, it adsorbs very strongly to organic matter in soil and sediment. nih.govtpsgc-pwgsc.gc.ca
This strong adsorption significantly restricts its mobility and bioavailability. walshmedicalmedia.com In soil, benzo(k)fluoranthene is expected to be immobile, with very slow volatilization and solubilization. nih.govtpsgc-pwgsc.gc.ca Any dissolved portion may enter groundwater or migrate to waterways, where it is diluted. tpsgc-pwgsc.gc.ca However, the majority of the compound will remain bound to soil particles, persisting for a long time. walshmedicalmedia.comtpsgc-pwgsc.gc.ca Studies on the mobility of similar high molecular weight PAHs have shown that they are largely retained in the surface layer of soil, with very limited leaching to lower depths. nih.gov This low bioavailability makes them less accessible for microbial degradation and reduces their potential for uptake by organisms. walshmedicalmedia.com
Molecular Mechanisms of Genotoxicity and Carcinogenesis
Metabolic Activation Pathways of Benzo(k)fluoranthene and its Alkylated Derivatives
The metabolic activation of BkF and its derivatives is a multi-step process primarily initiated by cytochrome P450 (CYP) enzymes. This activation is a prerequisite for the molecule to exert its genotoxic effects by forming covalent adducts with DNA.
The initial and rate-limiting step in the metabolic activation of BkF is its oxidation by CYP monooxygenases. This enzymatic reaction introduces an oxygen atom into the PAH structure, leading to the formation of reactive intermediates.
Following the formation of vicinal dihydrodiols, a second round of oxidation by CYP enzymes can occur, leading to the formation of diol epoxides. These diol epoxides are widely considered to be the ultimate carcinogenic metabolites of many PAHs because their electrophilic nature allows them to react readily with nucleophilic sites in DNA, forming stable adducts that can lead to mutations if not repaired nih.govtaylorandfrancis.com. For BkF, the formation of a diol epoxide, likely the 8,9-dihydrodiol-10,11-epoxide, is a critical step in its metabolic activation to a mutagenic species. The mutagenicity of BkF is thought to involve the formation of 8,9-dihydro-8,9-epoxy-BkF nih.gov. However, studies have shown that 8-methylbenzo(k)fluoranthene is not mutagenic in Salmonella typhimurium TA100, suggesting that the methyl group at the 8-position may inhibit the formation of a mutagenic diol epoxide or that any diol epoxides formed are not genotoxic nih.gov. This lack of mutagenicity could be due to steric hindrance by the methyl group, which may prevent the necessary enzymatic oxidation or alter the conformation of the resulting diol epoxide, thereby reducing its reactivity with DNA.
In addition to the dihydrodiol pathway, CYP-mediated oxidation of BkF can also lead to the formation of quinones. The 2,3-quinone of BkF has been identified as a major metabolite in vitro nih.gov. Quinones are redox-active molecules that can participate in futile redox cycling. This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) radicals. This cycle can be repeated, leading to the continuous generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular macromolecules, including DNA, lipids, and proteins frontiersin.orgnih.gov. The formation of quinone metabolites from this compound has not been specifically documented. However, the general metabolic pathways of PAHs suggest that such metabolites are likely to be formed. The presence of a methyl group could influence the rate of quinone formation and the stability of the resulting semiquinone radical, thereby affecting the extent of redox cycling and oxidative stress.
The metabolic fate of the initial epoxide intermediates is determined by the interplay of several enzymes, including epoxide hydrolase (EH) and aldo-keto reductases (AKRs).
Epoxide hydrolases are responsible for converting epoxides into their corresponding trans-dihydrodiols mdpi.com. This is often a detoxification step, as dihydrodiols are generally less reactive than epoxides. However, as discussed earlier, these dihydrodiols can be further metabolized to highly reactive diol epoxides. The substrate specificity of epoxide hydrolases can be influenced by the structure of the PAH, including the presence and position of substituents nih.gov. While the specific interaction of epoxide hydrolase with potential epoxides of this compound has not been characterized, steric hindrance from the methyl group could affect the rate of hydration.
Aldo-keto reductases play a crucial role in the formation of PAH o-quinones from PAH trans-dihydrodiols nih.govfrontiersin.org. These enzymes catalyze the oxidation of the dihydrodiols to catechols, which are then auto-oxidized to o-quinones frontiersin.org. These o-quinones can contribute to genotoxicity through both the formation of DNA adducts and the generation of ROS via redox cycling nih.govfrontiersin.org. The activity of AKRs towards dihydrodiols of methylated PAHs is an area of active research. It is plausible that the methyl group in this compound could influence the binding and catalytic activity of AKRs, thereby modulating the production of o-quinones and the associated oxidative stress.
The position of methyl substitution on the PAH ring system is a critical determinant of its carcinogenic activity. Methylation can either enhance or decrease the carcinogenicity of the parent compound by influencing the metabolic pathways. For some PAHs, a methyl group in a "bay-region" can enhance carcinogenicity by promoting the formation of a highly reactive bay-region diol epoxide researchgate.net. In the case of this compound, the methyl group is located in a pseudo-bay region. However, as previously noted, this compound is not mutagenic, suggesting that the steric bulk of the methyl group at this position may instead hinder the metabolic activation process nih.gov.
Interactive Data Tables
Table 1: Major Metabolites of Benzo(k)fluoranthene and its Fluorinated Derivatives in Rat Liver S-9 Preparations nih.gov
| Compound | Major Dihydrodiol Metabolites | Major Quinone Metabolite | Other Major Metabolites | Mutagenicity (TA100) |
| Benzo(k)fluoranthene | 8,9-dihydro-8,9-dihydroxy | 2,3-quinone | 3-, 8-, and 9-hydroxy | Active |
| 3-Fluorobenzo(k)fluoranthene | Similar to BkF | Not reported | Similar to BkF (no 3- or 4-hydroxy) | More active than BkF |
| 8-Fluorobenzo(k)fluoranthene | 10,11-dihydrodiol, 2,3- or 4,5-dihydrodiol | Not reported | No 8- or 11-hydroxy | Less active than BkF |
| 9-Fluorobenzo(k)fluoranthene | 2,3- or 4,5-dihydrodiol | Not reported | No 8,9-dihydrodiol, 9-hydroxy, or 10,11-dihydrodiol | Less active than BkF |
Table 2: Mutagenicity and Tumor Initiating Activity of Methylated Benzo(k)fluoranthenes nih.gov
| Compound | Mutagenicity in S. typhimurium TA100 | Tumor Initiating Activity on Mouse Skin |
| Benzo(k)fluoranthene | Most mutagenic | Similar to methylated BkFs |
| 2-Methylbenzo(k)fluoranthene | Most mutagenic | Similar to BkF |
| This compound | Not mutagenic | Similar to BkF |
| 9-Methylbenzo(k)fluoranthene | Not mutagenic | Similar to BkF |
| 7,12-Dimethylbenzo(k)fluoranthene | Less active than BkF and 2-methylBkF | Not reported |
DNA Adduct Formation and Nucleic Acid Interactions
The carcinogenic potential of many polycyclic aromatic hydrocarbons (PAHs) is linked to their metabolic activation into reactive electrophilic species that can covalently bind to nucleophilic sites on DNA, forming DNA adducts. nih.govresearchgate.net This process is a critical initiating event in chemical carcinogenesis. nih.govnih.gov For PAHs, metabolic activation typically occurs via two primary pathways: the formation of dihydrodiol epoxides and the formation of radical cations. nih.govnih.govnih.gov
The resulting metabolites, such as epoxide intermediates, are highly reactive and can form covalent bonds with DNA. researchgate.net The binding of these metabolites to DNA is not a random process; they preferentially react with purine (B94841) bases, particularly guanine (B1146940) and, to a lesser extent, adenine. nih.govnih.govcarnegiescience.edu This covalent binding results in the formation of a bulky PAH-DNA adduct, which can distort the DNA double helix, thereby interfering with critical cellular processes like transcription and replication. researchgate.net While specific studies on the adduct characterization of this compound are limited, research on the parent compound, benzo(k)fluoranthene (BkF), suggests that an 8,9-dihydro-8,9-epoxy-BkF metabolite may be involved in its metabolic activation to a mutagenic form. nih.gov
Distinction between Stable and Depurinating DNA Adducts
PAH-DNA adducts can be broadly categorized into two main types: stable and depurinating adducts, which differ in their chemical stability and subsequent biological consequences. nih.gov
Stable Adducts : These are formed when PAH metabolites, particularly dihydrodiol epoxides, covalently bind to the exocyclic amino groups of purine bases (e.g., the N² of guanine or N⁶ of adenine). nih.gov These adducts are chemically stable and, unless removed by cellular DNA repair mechanisms like nucleotide excision repair (NER), can persist in the genome. nih.gov If a cell enters S-phase before the adduct is repaired, the bulky lesion can block DNA polymerase, potentially leading to the insertion of an incorrect base and causing mutations.
Depurinating Adducts : This second class of adducts is formed when PAH radical cations bind to sites on the purine ring, such as the N7 or C8 positions. nih.gov This binding destabilizes the N-glycosidic bond that links the purine base to the deoxyribose sugar backbone of DNA. nih.gov The weakened bond can spontaneously cleave, leading to the loss of the entire adducted base from the DNA strand. nih.govnih.gov This process, known as depurination, creates an apurinic (AP) site. nih.govnih.gov While cells have mechanisms like base excision repair (BER) to fix AP sites, these repair processes can be error-prone, frequently leading to the insertion of an incorrect nucleotide opposite the abasic site, thus causing mutations. nih.govnih.gov For many PAHs, depurinating adducts are formed more frequently than stable adducts and are considered to play a major role in inducing tumorigenic mutations. nih.govnih.gov
Structural Analysis of DNA Adducts and Binding Sites
The specific structure of a DNA adduct, including the site of attachment on the DNA base and the stereochemistry of the PAH metabolite, is a critical determinant of its biological activity. For PAHs in general, the most common binding sites are the nucleophilic centers within DNA.
Guanine : This is the most frequent target for adduction by PAH metabolites. carnegiescience.edu Stable adducts are commonly formed at the exocyclic N²-position, while depurinating adducts often result from binding at the N7-position. nih.gov
Adenine : Adenine is another significant target for PAH adduction, though generally to a lesser extent than guanine. carnegiescience.edu Binding can occur at the exocyclic N⁶-position to form stable adducts or at other ring nitrogens to form depurinating adducts. nih.gov
The structural configuration of the adduct can cause significant distortion of the DNA helix, which influences its recognition and processing by DNA repair enzymes and polymerases. While detailed structural analyses exist for adducts of well-studied PAHs like benzo[a]pyrene (B130552), specific structural data for adducts formed by this compound are not extensively documented in the scientific literature.
Induction of Genomic Instability and Mutagenesis
Mutagenic Potency and Specific Mutation Spectra in Model Systems
The mutagenic potential of a chemical is its ability to induce permanent changes in the DNA sequence. For PAHs, this is often a direct consequence of the formation of DNA adducts that lead to errors during DNA replication or repair.
Interestingly, studies on this compound have yielded contrasting results regarding its activity in different model systems. In a standard bacterial reverse mutation assay using Salmonella typhimurium strain TA100, this compound was found to be non-mutagenic. nih.gov This is in stark contrast to its parent compound, benzo(k)fluoranthene, which demonstrated significant mutagenic activity in the same assay. nih.gov
However, despite its lack of mutagenicity in this bacterial system, this compound exhibited tumor-initiating activity on mouse skin that was comparable to that of the parent compound and other methylated derivatives. nih.gov This discrepancy suggests that the metabolic pathways leading to tumorigenesis in mouse skin may differ from those leading to mutagenesis in the Salmonella assay, or that the compound may act through a non-mutagenic mechanism in this specific in vivo model.
| Compound | Mutagenic Activity in S. typhimurium TA100 | Tumor-Initiating Activity on Mouse Skin |
|---|---|---|
| Benzo(k)fluoranthene (BkF) | Active | Active |
| 2-Methylbenzo(k)fluoranthene | Active | Active |
| This compound | Not Active | Active |
| 9-Methylbenzo(k)fluoranthene | Not Active | Active |
| 7,12-Dimethylbenzo(k)fluoranthene | Less Active than BkF | Active |
This table summarizes comparative mutagenicity and tumor-initiating activity data. nih.gov
Assessment of Chromosomal Aberrations and Micronucleus Formation
Genomic instability can also manifest at the chromosomal level. Chromosomal aberrations—such as breaks, deletions, or rearrangements—and the formation of micronuclei are key indicators of genotoxic damage. univali.brnih.govnih.gov
Chromosomal Aberrations : These are structural changes to chromosomes that can be visualized microscopically. They are often the result of DNA double-strand breaks or errors in DNA repair. Agents that cause such damage are termed clastogens.
Micronucleus Formation : A micronucleus is a small, extra-nuclear body that contains either a whole chromosome or a fragment of a chromosome that was not incorporated into the daughter nuclei during cell division. nih.gov The presence of micronuclei can indicate exposure to clastogenic agents (which cause chromosome breaks) or aneugenic agents (which cause chromosome loss). nih.govresearchgate.net The micronucleus assay is a widely used method for assessing the genotoxic potential of chemical compounds. researchgate.net
Currently, there is a lack of specific studies in the available scientific literature that have assessed the capacity of this compound to induce chromosomal aberrations or micronucleus formation in experimental systems.
Mechanisms of DNA Strand Breaks and Cellular Repair Responses
Exposure to this compound can lead to the formation of DNA adducts, which are covalent bonds between the PAH metabolites and DNA bases. The presence of these bulky adducts can distort the DNA helix, interfering with normal cellular processes like replication and transcription. This distortion can trigger cellular repair mechanisms, and if the damage is extensive, it can lead to single- and double-strand breaks in the DNA.
While direct studies on this compound-induced DNA strand breaks are limited, research on the parent compound, benzo(k)fluoranthene (B(k)F), provides significant insights. Studies on marine gastropods have demonstrated that exposure to B(k)F leads to a concentration-dependent increase in DNA damage, including strand breaks researchgate.net. This genotoxicity is attributed to the interaction of B(k)F and its metabolites with DNA researchgate.net. It is highly probable that this compound induces similar DNA damage. The formation of reactive oxygen species (ROS) during the metabolic processing of PAHs can also contribute to oxidative DNA damage, leading to strand breaks researchgate.net.
The cellular response to such DNA damage is a complex and highly regulated process involving a network of DNA repair pathways. The primary mechanisms for repairing bulky DNA adducts and strand breaks induced by PAHs include:
Nucleotide Excision Repair (NER): This is a major pathway for removing bulky lesions from DNA. It involves the recognition of the distorted DNA, excision of a short single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand to fill the gap researchgate.netnih.govnih.gov.
Base Excision Repair (BER): This pathway primarily deals with smaller, non-bulky lesions such as those caused by oxidative damage. It involves the removal of the damaged base by a DNA glycosylase, followed by incision of the DNA backbone and insertion of the correct nucleotide researchgate.netnih.govnih.gov.
Double-Strand Break Repair: In the case of more severe damage leading to double-strand breaks, cells utilize two main pathways:
Homologous Recombination (HR): This is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair the break. It is predominantly active in the S and G2 phases of the cell cycle researchgate.netnih.govfrontiersin.org.
Non-Homologous End Joining (NHEJ): This pathway directly ligates the broken DNA ends without the need for a template. It is more error-prone than HR and can lead to insertions or deletions at the repair site researchgate.netnih.govfrontiersin.org.
If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis, to prevent the propagation of mutations. However, if these repair mechanisms fail or are overwhelmed, the resulting mutations can lead to the activation of oncogenes or the inactivation of tumor suppressor genes, driving the process of carcinogenesis.
Theoretical Frameworks of PAH Carcinogenesis
Several theoretical frameworks have been proposed to explain how PAHs, including this compound, initiate cancer. These theories are not mutually exclusive and often describe different aspects of the complex metabolic activation and DNA damage processes.
The Diol Epoxide Mechanism in DNA Damage and Carcinogenesis
The diol epoxide theory is one of the most well-established mechanisms for PAH carcinogenesis. This pathway involves a series of enzymatic reactions that convert the parent PAH into a highly reactive diol epoxide. For many PAHs, this is the primary route to forming the ultimate carcinogen that binds to DNA. The general steps of this mechanism are:
Epoxidation: A cytochrome P450 (CYP) enzyme introduces an epoxide group across a double bond in the PAH molecule.
Hydration: Epoxide hydrolase catalyzes the addition of water to the epoxide, forming a trans-dihydrodiol.
Second Epoxidation: Another CYP enzyme adds a second epoxide group adjacent to the diol, creating a diol epoxide.
These diol epoxides are highly electrophilic and can react with nucleophilic sites on DNA bases, particularly guanine and adenine, to form stable DNA adducts nih.govcarnegiescience.edu. The formation of diol epoxides is a critical activation step for many carcinogenic PAHs, including benzo[a]pyrene researchgate.net. Research on related compounds like dibenzo[a,e]fluoranthene (B1203091) has shown that its bay-region and pseudo-bay-region diol-epoxides react preferentially with guanosine (B1672433) residues in DNA nih.gov. Studies on the metabolism of fluorinated derivatives of benzo[k]fluoranthene (B33198) have also identified the formation of dihydrodiols, which are the precursors to diol epoxides nih.gov. This evidence strongly suggests that this compound is also likely activated via the diol epoxide pathway.
Table 1: Key Enzymes in the Diol Epoxide Pathway
| Enzyme | Function |
| Cytochrome P450 (CYP) enzymes | Catalyze the initial epoxidation and the second epoxidation to form the diol epoxide. |
| Epoxide hydrolase | Hydrates the initial epoxide to form a trans-dihydrodiol. |
The Radical Cation Mechanism and Electrophilic Intermediates in Carcinogenesis
An alternative pathway for PAH activation is the formation of radical cations. This mechanism involves a one-electron oxidation of the PAH molecule, typically catalyzed by peroxidases, to form a reactive radical cation nih.govcolab.ws. These radical cations can then react directly with DNA or undergo further reactions to form other electrophilic intermediates.
The likelihood of a PAH undergoing activation via the radical cation pathway is related to its ionization potential. PAHs with ionization potentials below a certain threshold (approximately 7.35 eV) are more susceptible to one-electron oxidation nih.govcolab.ws. The resulting radical cation can have a high degree of charge localization, making it a potent electrophile that can attack DNA nih.govcolab.ws. This can lead to the formation of unstable adducts that can result in depurination (the loss of a purine base) and the creation of an apurinic site in the DNA, which is a mutagenic lesion nih.gov. While this mechanism has been demonstrated for PAHs like benzo[a]pyrene, its specific role in the carcinogenicity of this compound requires further investigation into its ionization potential and the stability of its potential radical cation.
Unified Theory of PAH Carcinogenicity and the Meso-Region Theory
The Meso-Region Theory is particularly relevant to methylated PAHs like this compound. This theory posits that the metabolic activation of certain PAHs occurs at the "meso-region," which is a region of high electron density and reactivity. For methylated PAHs, the theory suggests that hydroxylation of the methyl group is a critical initial step in metabolic activation researchgate.net. This is followed by the formation of a reactive ester (e.g., a sulfate (B86663) ester), which can then dissociate to form a highly reactive benzylic carbonium ion. This carbonium ion can then readily react with cellular nucleophiles, including DNA, to initiate carcinogenesis researchgate.net. The location of the methyl group in this compound would need to be analyzed in the context of the molecule's electronic structure to determine if it resides in a meso-region, which would support the applicability of this theory.
Molecular Impact on Proto-oncogenes and Tumor Suppressor Genes
The ultimate consequence of DNA damage by this compound is the induction of mutations in critical genes that control cell growth and division. These genes fall into two main categories: proto-oncogenes and tumor suppressor genes.
Proto-oncogenes are normal genes that promote cell growth and division. When mutated, they can become oncogenes , which are constitutively active and lead to uncontrolled cell proliferation. A key example is the ras family of proto-oncogenes, where point mutations can lock the Ras protein in an active, signal-transducing state, continuously promoting cell division. Mutations in the K-ras gene are common in lung adenocarcinomas nih.gov.
Tumor suppressor genes are normal genes that inhibit cell proliferation and promote DNA repair or apoptosis. When these genes are inactivated by mutation, the cell loses a critical "brake" on its growth. The p53 tumor suppressor gene is one of the most frequently mutated genes in human cancers. The p53 protein plays a central role in sensing DNA damage and can halt the cell cycle to allow for repair or initiate apoptosis if the damage is irreparable. Loss of p53 function can therefore lead to the survival and proliferation of cells with damaged DNA, increasing the likelihood of cancer development. Studies on the co-exposure of fluoranthene (B47539) and benzo[a]pyrene have shown an enhancement of p53 expression, suggesting a complex interplay between different PAHs and cellular stress responses nih.gov.
The specific mutations induced by this compound in proto-oncogenes and tumor suppressor genes have not been extensively characterized. However, based on the mechanisms of DNA damage described above, it is expected that this compound can cause point mutations, insertions, and deletions that could lead to the activation of oncogenes and the inactivation of tumor suppressor genes, thereby driving the carcinogenic process.
Table 2: Key Genes in Carcinogenesis Affected by PAHs
| Gene Type | Example Gene | Normal Function | Consequence of Mutation |
| Proto-oncogene | ras | Regulates cell growth and division signaling pathways. | Becomes an oncogene, leading to uncontrolled cell proliferation. |
| Tumor suppressor gene | p53 | Senses DNA damage, halts the cell cycle for repair, or initiates apoptosis. | Loss of function allows cells with damaged DNA to survive and proliferate. |
Structure Activity Relationship Sar Studies and Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Endpoints
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. For PAHs like 8-Methylbenzo(k)fluoranthene, QSAR is instrumental in predicting mutagenicity and carcinogenicity.
Predictive QSAR models for mutagenicity often analyze how structural modifications, such as the position of methyl groups on a parent PAH, influence its activity in assays like the Ames test. In the case of methylated benzo[k]fluoranthenes, the position of the methyl group has a profound effect on mutagenic potential.
A comparative study on the mutagenic activities of benzo[k]fluoranthene (B33198) (B[k]F) and its methylated derivatives towards Salmonella typhimurium TA100 revealed significant differences. While the parent compound, B[k]F, and 2-methylB[k]F were potent mutagens, this compound and 9-methylB[k]F were found to be non-mutagenic in this bacterial assay. nih.gov This finding underscores the sensitivity of the mutagenic response to the specific location of the alkyl substituent on the aromatic ring system. The lack of mutagenicity for the 8-methyl derivative suggests that the methyl group at this position may hinder the metabolic activation process required to form the ultimate mutagenic species, or it may alter the electronic properties of the molecule in a way that reduces its reactivity with DNA. nih.gov
| Compound | Mutagenic Activity in S. typhimurium TA100 |
|---|---|
| Benzo(k)fluoranthene (B[k]F) | Active |
| 2-Methylbenzo(k)fluoranthene | Active |
| This compound | Inactive |
| 9-Methylbenzo(k)fluoranthene | Inactive |
| 7,12-Dimethylbenzo(k)fluoranthene | Less Active than B[k]F |
While this compound was inactive in the S. typhimurium mutagenicity assay, studies on its tumor-initiating activity on mouse skin tell a different story. Research has shown that B[k]F and its methylated derivatives, including this compound, exhibit similar tumorigenic activities. nih.gov This discrepancy highlights a key challenge in SAR: a compound's activity in a simple in vitro test may not fully predict its carcinogenic potential in a complex biological system.
The carcinogenicity of PAHs is strongly linked to their metabolic activation to diolepoxides, which can form covalent adducts with DNA. The structure of the parent hydrocarbon, including the presence and position of methyl groups, influences the ease of formation and the stereochemistry of these ultimate carcinogens. For benzo[k]fluoranthene, metabolic activation is thought to involve the formation of an 8,9-dihydrodiol. nih.gov The presence of a methyl group at the 8-position could potentially alter this metabolic pathway, yet the compound retains its tumorigenicity, suggesting alternative or equally potent activation routes.
Quantum Chemical and Molecular Orbital Calculations
Quantum chemical calculations provide deep insights into the electronic structure and properties of molecules, helping to explain their reactivity and biological activity at a fundamental level.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in determining a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap generally implies higher reactivity. irjweb.comwuxiapptec.com
For PAHs, these electronic properties are correlated with their carcinogenic activity. Quantum chemical studies, often using Density Functional Theory (DFT), have been performed on benzo[k]fluoranthene and its derivatives. researchgate.net These calculations show that substitutions on the aromatic ring system can alter the spatial distribution and energy of these frontier molecular orbitals. While specific data for this compound is not detailed in broad literature, studies on the parent compound and other derivatives show that such substitutions slightly decrease the HOMO-LUMO energy gap, which can influence the molecule's susceptibility to metabolic activation. researchgate.net
Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), are used to quantify reactivity. ajchem-a.com A molecule with high hardness (large HOMO-LUMO gap) is less reactive, while a molecule with high softness (small HOMO-LUMO gap) is more reactive. irjweb.com These calculated indices can be used in QSAR models to refine predictions of toxicological endpoints.
| Parameter | Significance |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the ability to donate an electron; higher energy indicates a better electron donor. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the ability to accept an electron; lower energy indicates a better electron acceptor. wuxiapptec.com |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.com |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. Proportional to the HOMO-LUMO gap. |
| Chemical Softness (S) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. |
Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the optical properties of molecules. researchgate.netsigmaaldrich.com These calculations can accurately forecast absorption and emission spectra, which are useful for identifying and characterizing compounds.
Studies on benzo[k]fluoranthene and its derivatives have shown that TD-DFT calculations, using functionals like B3LYP, can produce theoretical spectra that are in good agreement with experimental results. researchgate.netsigmaaldrich.com The substitution of functional groups on the aromatic core significantly alters the absorption and emission wavelengths. researchgate.netsigmaaldrich.com By applying these computational methods to this compound, one could predict its unique spectral signature. Such theoretical predictions are valuable for guiding experimental studies and for understanding how structural changes impact the electronic transitions within the molecule.
Computational Simulations of Metabolic Pathways and Product Formation
Understanding the metabolic fate of this compound is key to understanding its carcinogenicity. Computational tools can simulate metabolic pathways, predicting the likely products of biotransformation. researchgate.netnih.gov These simulations often involve modeling the interaction of the substrate with metabolic enzymes, such as cytochrome P450s.
By applying quantum chemical calculations, it is possible to predict the most likely sites of metabolic attack on the molecule. nih.gov For PAHs, this typically involves epoxidation at electron-rich double bonds. Studies on fluorinated derivatives of B[k]F have demonstrated that the position of a substituent can dramatically alter the types of metabolites formed. nih.gov For example, fluorine substitution was shown to block metabolism at certain sites and redirect it to others. nih.gov
Similarly, a computational model for this compound would predict how the methyl group influences its interaction with metabolizing enzymes. The model could simulate the formation of various potential metabolites, including phenols, dihydrodiols, and the ultimate carcinogenic diolepoxides. By calculating the activation energies for different metabolic pathways, these simulations can identify the most probable routes of metabolic activation and detoxification, providing a molecular-level hypothesis for its observed tumorigenicity. nih.gov
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification of 8-Methylbenzo(k)fluoranthene
Chromatography is a cornerstone for the analysis of complex mixtures of PAHs, including this compound. It allows for the separation of this analyte from structurally similar isomers and other interfering compounds present in the sample.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the sensitive and selective determination of this compound. The high resolution of capillary GC columns provides excellent separation of PAH isomers, while the mass spectrometer offers definitive identification and quantification. For instance, the separation of isobaric PAHs like benzo[b]fluoranthene and benzo[k]fluoranthene (B33198) is achievable with specialized GC columns.
Typical GC-MS analysis of PAHs involves using a capillary column, such as an HP-5MS, with helium as the carrier gas. The efficiency and selectivity of the column are critical for resolving complex mixtures of PAHs.
Table 1: Illustrative GC-MS Parameters for PAH Analysis
| Parameter | Value |
|---|---|
| Column | HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Temperature gradient optimized for PAH separation |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electron Ionization (EI) |
To enhance sensitivity and selectivity, GC-MS is often operated in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
Single Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. This increases the dwell time on the selected ions, significantly improving the signal-to-noise ratio and lowering detection limits. For this compound, the molecular ion would be a primary target for monitoring.
Multiple Reaction Monitoring (MRM): MRM, a tandem MS technique, offers even greater selectivity and is particularly useful for complex matrices. In MRM, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process, known as a transition, is highly specific to the analyte's structure, minimizing matrix interferences. The use of MRM can lead to lower detection limits compared to SIM, especially in contaminated samples. The observation of two MRM transitions with a consistent ion ratio provides solid verification of the analyte's presence.
Table 2: Comparison of SIM and MRM for PAH Analysis
| Feature | Single Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
|---|---|---|
| Principle | Monitors specific ions of the analyte. | Monitors specific precursor-to-product ion transitions. |
| Selectivity | Good, but susceptible to isobaric interferences. | Excellent, minimizes matrix effects and interferences. |
| Sensitivity | High sensitivity for relatively clean samples. | Often provides higher sensitivity in complex matrices. |
| Application | Screening and quantification in simpler matrices. | Target analysis and confirmation in complex samples. |
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and highly sensitive method for the analysis of PAHs that exhibit native fluorescence, including this compound. The selectivity of this technique is based on both the chromatographic separation and the specificity of the fluorescence excitation and emission wavelengths.
The choice of the stationary and mobile phases is crucial for achieving the desired separation of PAH isomers.
Reversed-Phase Liquid Chromatography (RPLC): RPLC is the most common LC mode for PAH separation. It typically employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of water and acetonitrile or methanol. The separation is based on the hydrophobic interactions of the PAHs with the stationary phase. The unique selectivity of RPLC is particularly advantageous for separating PAH isomers.
Normal-Phase Liquid Chromatography (NPLC): NPLC, which uses a polar stationary phase (e.g., cyano or amino-silane) and a nonpolar mobile phase, can be used as an alternative or complementary technique. NPLC is particularly useful for fractionating PAHs based on the number of aromatic rings, which can then be further analyzed by RPLC. Cyano phases can operate in both reversed-phase and normal-phase modes.
Table 3: Example of a Reversed-Phase HPLC Gradient for PAH Separation
| Time (min) | % Acetonitrile | % Water |
|---|---|---|
| 0 | 50 | 50 |
| 20 | 100 | 0 |
| 25 | 100 | 0 |
| 26 | 50 | 50 |
| 30 | 50 | 50 |
This is an illustrative gradient and would require optimization for the specific separation of this compound.
A key advantage of fluorescence detection is the ability to optimize excitation and emission wavelengths to enhance selectivity and sensitivity for specific PAHs or classes of PAHs. By programming the detector to switch wavelengths during the chromatographic run, each compound can be detected under its optimal conditions.
This approach helps to resolve co-eluting compounds and allows for the tentative identification of alkylated PAHs even without authentic standards. For example, specific excitation and emission wavelengths can be chosen to enhance the signal for fluoranthenes while minimizing the signal from other co-eluting PAHs like pyrenes or chrysenes. The identity of a peak can be confirmed by comparing its retention time and the ratio of peak heights at two or more different excitation/emission wavelength combinations.
Table 4: Illustrative Optimal Fluorescence Wavelengths for Selected PAHs
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |
|---|---|---|
| Fluoranthene (B47539) | 280 | 460 |
| Pyrene (B120774) | 270 | 390 |
| Chrysene | 270 | 380 |
| Benzo[b]fluoranthene | 290 | 430 |
| Benzo[k]fluoranthene | 300 | 410 |
| Benzo[a]pyrene (B130552) | 290 | 410 |
Note: These are example wavelengths. The optimal wavelengths for this compound would need to be determined experimentally.
Liquid Chromatography Coupled with Fluorescence Detection (LC-FLD)
Spectroscopic Characterization Techniques
Beyond its use as a detector in chromatography, spectroscopy plays a vital role in the structural elucidation and characterization of this compound.
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of the parent compound, benzo(k)fluoranthene, is dominated by the molecular ion peak (m/z 252), which is characteristic of the stability of the aromatic system. The mass spectrum of this compound would be expected to show a molecular ion at m/z 266.
Fluorescence spectroscopy is inherently valuable for characterizing fluoranthenic compounds. The fluorescence emission spectrum is influenced by the molecular structure, including the number of rings and the presence of substituents. The specific excitation and emission maxima of this compound can be used as a characteristic fingerprint for its identification.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would be the definitive technique for the unambiguous structural confirmation of this compound, providing precise information about the position of the methyl group on the benzo(k)fluoranthene skeleton.
Table 5: Summary of Spectroscopic Techniques for Characterization
| Technique | Information Provided |
|---|---|
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS), fragmentation pattern for structural clues. |
| Fluorescence Spectroscopy | Characteristic excitation and emission spectra for identification and quantification. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity of atoms and position of substituents. |
| Infrared (IR) Spectroscopy | Information about functional groups present in the molecule. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the electronic transitions within the aromatic system. |
Innovative Sample Preparation and Matrix Effects in Research Samples
The accurate analysis of this compound from complex matrices such as soil, sediment, water, and biological tissues is heavily reliant on effective sample preparation. The primary goals of sample preparation are to extract the analyte from the matrix, remove interfering compounds, and concentrate the analyte to a level suitable for instrumental analysis.
A variety of extraction techniques have been developed and optimized for the recovery of PAHs from different sample types. The choice of method depends on the matrix, the concentration of the analyte, and the subsequent analytical technique.
Soxhlet Extraction: This is a classical and widely used technique for the extraction of PAHs from solid samples like soil and sediment. nih.govgnest.org It involves continuous extraction with a suitable organic solvent over an extended period. While effective, it is often time-consuming and requires large volumes of solvent. nih.gov
Supercritical Fluid Extraction (SFE): SFE is a more modern technique that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. epa.govmdpi.com It offers advantages such as faster extraction times, reduced solvent consumption, and the ability to selectively extract analytes by manipulating temperature and pressure. epa.gov SFE has been successfully applied to the extraction of PAHs from biological tissues and solid environmental samples. epa.govnih.govresearchgate.net
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent volume. thermofisher.comglsciences.eu
Solid-Phase Extraction (SPE): SPE is a versatile technique used for the extraction and pre-concentration of PAHs from aqueous samples. noaa.govscielo.org.zaacademicjournals.orgmdpi.comnih.gov The sample is passed through a solid sorbent material, which retains the analytes. The analytes are then eluted with a small volume of a suitable solvent.
Table 2: Comparison of Extraction Methodologies for PAHs including Benzo(k)fluoranthene
| Extraction Method | Matrix | Typical Solvents | Advantages | Disadvantages |
| Soxhlet Extraction | Soil, Sediment | Dichloromethane, Hexane, Acetone | Well-established, high recovery for high molecular weight PAHs | Time-consuming, large solvent volume, potential for thermal degradation of analytes |
| Supercritical Fluid Extraction (SFE) | Biological Tissues, Soil | Supercritical CO2 (with or without modifiers) | Fast, low solvent consumption, selective | High initial instrument cost, requires optimization |
| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Toluene, Dichloromethane | Fast, low solvent consumption, automated | High initial instrument cost |
| Solid-Phase Extraction (SPE) | Water | Methanol, Acetonitrile, Dichloromethane | High pre-concentration factor, low solvent volume | Potential for matrix effects, requires method development |
Following extraction, the sample extract often contains a complex mixture of co-extracted compounds that can interfere with the analysis of this compound. Therefore, a clean-up or fractionation step is typically required to remove these interferences.
Silica (B1680970) Gel Column Chromatography: This is a widely used technique for the clean-up of PAH extracts. epa.govumanitoba.caitrcweb.org The extract is passed through a column packed with silica gel, a polar adsorbent. Nonpolar compounds like PAHs are eluted with a nonpolar solvent, while more polar interfering compounds are retained on the column. The activity of the silica gel can be adjusted by adding water to achieve the desired separation. nih.gov
Liquid-Liquid Extraction (LLE): LLE can be used to partition the analytes of interest from interfering compounds based on their differential solubility in two immiscible liquid phases. For example, PAHs can be selectively extracted from a polar solvent into a nonpolar organic solvent. researchgate.net
The choice of clean-up procedure depends on the complexity of the sample matrix and the analytical method to be used. A well-designed clean-up step is crucial for obtaining accurate and reliable analytical results for this compound.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of 8-Methylbenzo(k)fluoranthene
This compound is a methylated polycyclic aromatic hydrocarbon (PAH), a derivative of benzo(k)fluoranthene (BkF), which is recognized as a probable human carcinogen. epa.govewg.org The scientific understanding of the 8-methyl derivative specifically is limited but points to a fascinating divergence in its biological activities compared to its parent compound and other methylated PAHs.
A pivotal study compared the biological activities of BkF and several of its methylated forms. nih.gov This research revealed that while the parent compound, BkF, and 2-methyl-BkF were mutagenic in the Salmonella typhimurium TA100 assay, this compound was not mutagenic in this system. nih.gov Despite this lack of mutagenicity, this compound demonstrated tumor-initiating activity on mouse skin that was comparable to the parent compound and other methylated derivatives. nih.gov This discrepancy—the ability to initiate tumors without showing mutagenic activity in a standard bacterial assay—is a key feature of its known toxicological profile.
The chemical synthesis of this compound has been documented in the chemical literature, providing a basis for its preparation for toxicological and mechanistic studies. rsc.org The metabolism of the parent compound, BkF, is known to proceed through the formation of dihydrodiols, such as 8,9-dihydro-8,9-dihydroxy-BkF, which is a step in the metabolic activation to a mutagen. nih.govnih.gov However, the specific metabolic pathway of the 8-methyl derivative and how the methyl group at the 8-position influences this process remains a critical knowledge gap. The position of the methyl group is significant in PAH toxicology, as methylation in a "bay region" can enhance carcinogenicity. nih.govnih.gov
Table 1: Summary of Research Findings for this compound
Identification of Unresolved Research Questions and Emerging Hypotheses
The distinct biological profile of this compound gives rise to several unresolved questions and hypotheses that are central to understanding its role as a carcinogen.
Key Unresolved Questions:
Metabolic Activation Pathway: What are the specific metabolites of this compound? How does the methyl group at the 8-position alter the metabolism compared to the parent BkF? Does it favor the formation of specific diol-epoxides, radical cations, or o-quinones, which are known reactive metabolites for other PAHs? oup.comresearchgate.net
Mechanism of Carcinogenicity: Why is this compound a tumor initiator but not a mutagen in the Ames test? Does it form DNA adducts that are not repaired efficiently in mammalian cells, leading to mutations during replication? Or does it operate through a non-genotoxic mechanism, such as promoting cell proliferation or inflammation?
Nature of DNA Adducts: If the compound is genotoxic in vivo, what is the precise chemical structure of the DNA adducts it forms? Do these adducts form at specific genomic locations, such as mutational hotspots in tumor suppressor genes like p53, as seen with other PAHs? oup.com
Structure-Activity Relationship: How does the 8-methyl group specifically contribute to the observed tumorigenicity? Does it create steric hindrance that directs metabolism towards a more carcinogenic pathway, or does it enhance the electronic properties that facilitate the formation of a reactive intermediate? The structural features favoring tumorigenicity in methylated PAHs can be complex and differ between classes of compounds. nih.gov
Emerging Hypotheses:
Alternative Activation Hypothesis: this compound may be activated into its ultimate carcinogenic form through a metabolic pathway that is not active or efficient in the bacterial systems used for standard mutagenicity screening. This could involve enzymes or metabolic steps unique to mammalian cells.
Promoter Activity Hypothesis: It is possible that this compound's primary role in tumorigenesis is not as a classical mutagen but as a potent promoter of cells initiated by other agents, or that it possesses both initiating and promoting properties that are not fully captured by initiation-only assays.
Epigenetic Modification Hypothesis: The compound might induce carcinogenic effects through epigenetic mechanisms, such as altering DNA methylation patterns or histone modifications, leading to changes in gene expression that favor cancer development, rather than by directly causing DNA mutations.
Prospective Methodological Advancements for Future Investigations
Addressing the unresolved questions surrounding this compound requires the application of advanced analytical and toxicological methodologies.
Metabolite and Adduct Identification: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) can be employed to identify and quantify the metabolites formed in in vitro (e.g., human liver microsomes) and in vivo models. sciopen.com To identify DNA adducts, highly sensitive techniques such as ³²P-postlabelling and advanced LC-MS/MS methods, including error-corrected sequencing technologies like Duplex Sequencing, can map the specific types and locations of DNA damage. biorxiv.org
Advanced In Vitro Models: Moving beyond simple bacterial assays, future studies should utilize more complex in vitro systems that better mimic human physiology. These include 3D cell cultures (spheroids), organ-on-a-chip models, and immortalized human cell lines (e.g., hepatocytes) to investigate metabolism, DNA damage, and other cellular effects in a more relevant context. mmsl.czmmsl.cz
Genomic and Epigenomic Profiling: Next-generation sequencing (NGS) can be used to analyze the mutational spectra induced by this compound in target tissues of animal models. This can reveal whether it causes a characteristic mutational signature. Furthermore, techniques like whole-genome bisulfite sequencing can be used to investigate potential epigenetic alterations.
Computational Toxicology: Quantum mechanical calculations and molecular dynamics simulations can predict the metabolic pathways of this compound. These computational models can help predict the stability of potential carbocations and the likelihood of forming specific diol epoxides, providing a theoretical framework to guide experimental investigations into its structure-activity relationship.
By leveraging these advanced methods, future research can elucidate the complete mechanism of action of this compound, resolving the apparent paradox of its non-mutagenic yet tumorigenic nature and refining the risk assessment for this and similar methylated PAHs.
Q & A
Q. How is 8-Methylbenzo(k)fluoranthene identified and quantified in environmental samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical method, though chromatographic resolution of isomers like benzo(b)fluoranthene and benzo(k)fluoranthene is challenging. For accurate quantification, use certified reference standards (e.g., 2.0 mg/mL in CH₂Cl₂) and optimize column selectivity (e.g., 5% phenyl polysiloxane phases) to separate co-eluting peaks. Summed reporting of unresolved isomers (e.g., "BFLTs" for benzo[b]- and benzo[k]fluoranthene) is common in GC-MS workflows . Validate methods using EPA 8000 series protocols and ensure calibration with matrix-matched standards to account for environmental interferences .
Q. What thermodynamic properties are critical for modeling this compound’s environmental behavior?
Methodological Answer: Key properties include enthalpy of formation (ΔfH°solid: 172.4 ± 4.3 kJ/mol), supercooled liquid vapor pressures, and phase-change data. However, literature discrepancies exist due to low-quality measurements or conflicting thermochemical cycles. Researchers should cross-validate data using computational methods (e.g., density functional theory, DFT) and experimental techniques like gas chromatography-based vapor pressure determination .
Q. What are the known toxicological profiles of this compound?
Methodological Answer: The compound is classified as a questionable carcinogen with tumorigenic data (e.g., skin tumors in mice at 426 µg/kg over 20 days). Toxicity studies require in vivo models (e.g., murine reproductive damage assays) combined with proteomic/metabolomic analyses to identify pathways like oxidative stress or endocrine disruption . Dose-response relationships should account for metabolic activation via cytochrome P450 enzymes.
Advanced Research Questions
Q. How can researchers resolve co-eluting PAH isomers like this compound in complex mixtures?
Methodological Answer: For chromatographically unresolved pairs (e.g., bis(2-chloroisopropyl) ether/2-methylphenol), employ high-resolution mass spectrometry (HRMS) to differentiate via exact mass or fragmentation patterns. For isomers with identical masses (e.g., benzo[b]- and benzo[k]fluoranthene), optimize GC conditions using ionic liquid-based columns or tandem MS (MS/MS) with collision-induced dissociation . Advanced workflows may integrate machine learning for peak deconvolution.
Q. How do electronic properties of this compound influence its applications in optoelectronics?
Methodological Answer: DFT and time-dependent DFT (TD-DFT) calculations reveal that methyl substitution alters HOMO-LUMO gaps and oscillator strengths, affecting absorption/emission spectra. For OLED applications, synthesize derivatives with electron-donating/-withdrawing groups to tune emission wavelengths. Experimental validation using steady-state fluorescence spectroscopy in chloroform (λabs: ~350 nm; λem: ~450 nm) is critical .
Q. How can diagnostic ratios address contradictions in PAH source apportionment studies?
Methodological Answer: Use Flu/Py (fluoranthene/pyrene) and Flu/(Flu+Py) ratios to distinguish pyrogenic vs. petrogenic sources. For this compound, combine ratios with principal component analysis (PCA) to resolve spatial variability in environmental samples. Validate with certified reference materials (CRMs) and control for matrix effects (e.g., lipid content in biota) .
Key Challenges & Contradictions
- Thermochemical Data Reliability: Discrepancies in ΔfH° values necessitate multi-method validation (e.g., combustion calorimetry + DFT) .
- Chromatographic Co-Elution: Isomer-specific quantification requires hybrid GC-HRMS/MS platforms to avoid summed reporting artifacts .
- Toxicity Mechanism Gaps: Multi-omics integration (proteomics + metabolomics) is needed to clarify subcellular targets and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
